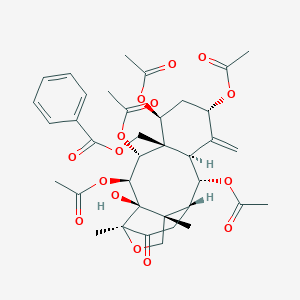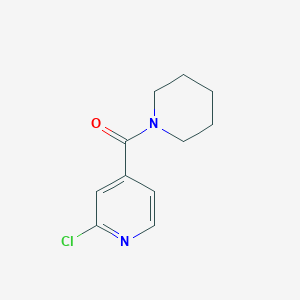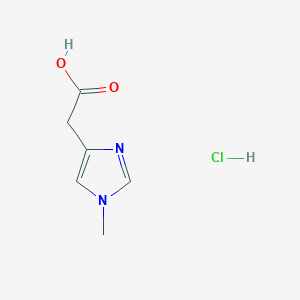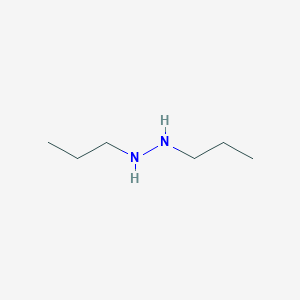
1,2-Dipropylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dipropylhydrazine (DPH) is a chemical compound that belongs to the class of hydrazines. It is a colorless liquid that has a boiling point of 170-172°C and a molecular weight of 114.20 g/mol. DPH is a highly reactive compound that is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 1,2-Dipropylhydrazine is not well understood. It is believed that 1,2-Dipropylhydrazine acts as a DNA-damaging agent by forming adducts with DNA. 1,2-Dipropylhydrazine has also been shown to induce oxidative stress, which can lead to cell damage and death.
Efectos Bioquímicos Y Fisiológicos
1,2-Dipropylhydrazine has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis in various cell types. 1,2-Dipropylhydrazine has also been shown to induce oxidative stress and alter the expression of various genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,2-Dipropylhydrazine in lab experiments is its high reactivity, which allows for the synthesis of various compounds. However, 1,2-Dipropylhydrazine is also highly toxic and can be hazardous to handle. It is important to use appropriate safety measures when working with 1,2-Dipropylhydrazine.
Direcciones Futuras
There are several future directions for the study of 1,2-Dipropylhydrazine. One area of research is the development of new methods for the synthesis of 1,2-Dipropylhydrazine and its derivatives. Another area of research is the study of the mechanism of action of 1,2-Dipropylhydrazine and its effects on various cell types. Additionally, there is a need for the development of safer methods for handling and working with 1,2-Dipropylhydrazine in the lab.
Métodos De Síntesis
The synthesis of 1,2-Dipropylhydrazine can be achieved through various methods. One of the most common methods is the reaction of propylhydrazine with propylene oxide. The reaction is carried out in the presence of a catalyst, such as zinc oxide, at a temperature of 100-120°C. Another method involves the reaction of propylamine with hydrazine hydrate in the presence of a catalyst, such as platinum or palladium.
Aplicaciones Científicas De Investigación
1,2-Dipropylhydrazine has been extensively used in scientific research for various applications. It is commonly used as a reagent in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. 1,2-Dipropylhydrazine has also been used as a model compound for the study of the chemical and biological properties of hydrazines.
Propiedades
Número CAS |
1615-83-4 |
|---|---|
Nombre del producto |
1,2-Dipropylhydrazine |
Fórmula molecular |
C6H16N2 |
Peso molecular |
116.2 g/mol |
Nombre IUPAC |
1,2-dipropylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
BOOQVRGRSDTZRZ-UHFFFAOYSA-N |
SMILES |
CCCNNCCC |
SMILES canónico |
CCCNNCCC |
Otros números CAS |
1615-83-4 |
Sinónimos |
1,2-DIPROPYLHYDRAZINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)

![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
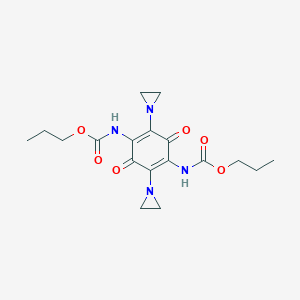



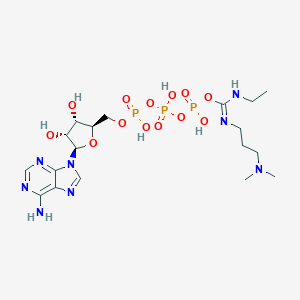
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)

